molecular formula C13H13ClN2O2S B2725790 2-((4-Chlorobenzyl)sulfanyl)-4-methoxy-5-pyrimidinyl methyl ether CAS No. 338422-96-1

2-((4-Chlorobenzyl)sulfanyl)-4-methoxy-5-pyrimidinyl methyl ether

Cat. No.: B2725790
CAS No.: 338422-96-1
M. Wt: 296.77
InChI Key: QADQSUVHXXSFIA-UHFFFAOYSA-N
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Description

2-((4-Chlorobenzyl)sulfanyl)-4-methoxy-5-pyrimidinyl methyl ether is an organic compound that features a pyrimidine ring substituted with a 4-chlorobenzylsulfanyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobenzyl)sulfanyl)-4-methoxy-5-pyrimidinyl methyl ether typically involves the reaction of 4-chlorobenzyl chloride with 2-mercapto-4-methoxy-5-pyrimidinol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorobenzyl)sulfanyl)-4-methoxy-5-pyrimidinyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Chlorobenzyl)sulfanyl)-4-methoxy-5-pyrimidinyl methyl ether has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((4-Chlorobenzyl)sulfanyl)-4-methoxy-5-pyrimidinyl methyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chlorobenzyl)sulfanyl)-4-(4-chlorophenyl)-5-pyrimidinyl methyl ether
  • 2-((4-Chlorobenzyl)sulfanyl)-4-(4-methoxyphenyl)-5-pyrimidinyl methyl ether

Uniqueness

2-((4-Chlorobenzyl)sulfanyl)-4-methoxy-5-pyrimidinyl methyl ether is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 4-chlorobenzylsulfanyl and methoxy groups on the pyrimidine ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-4,5-dimethoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-17-11-7-15-13(16-12(11)18-2)19-8-9-3-5-10(14)6-4-9/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADQSUVHXXSFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC)SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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